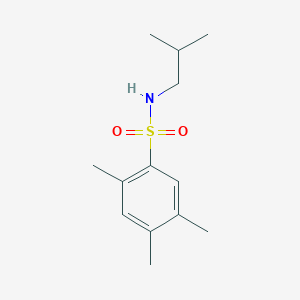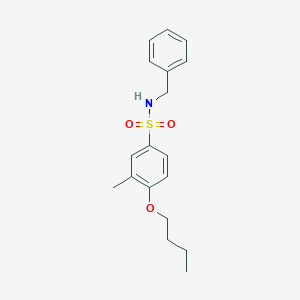![molecular formula C14H17ClN2O3S B272650 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as Valsartan, is a medication used to treat high blood pressure and heart failure. It belongs to the class of drugs known as angiotensin receptor blockers (ARBs) and works by blocking the action of angiotensin II, a hormone that causes blood vessels to narrow. Valsartan is a widely used drug and has been the subject of numerous scientific studies.
Wirkmechanismus
Valsartan works by blocking the binding of angiotensin II to its receptors, which prevents the hormone from causing blood vessels to constrict. This results in a decrease in blood pressure and an increase in blood flow to the heart and other organs. Valsartan also has other effects, such as reducing inflammation and oxidative stress, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Valsartan has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inflammation, and fibrosis. It has also been shown to improve endothelial function, increase nitric oxide production, and reduce sympathetic nervous system activity. These effects may contribute to the drug's therapeutic benefits in cardiovascular disease and other conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Valsartan has several advantages for use in laboratory experiments, including its well-established safety profile, ease of administration, and availability in both oral and intravenous formulations. However, there are also some limitations to its use, such as potential interactions with other medications and the need for careful monitoring of blood pressure and kidney function.
Zukünftige Richtungen
There are many potential future directions for research on Valsartan and related compounds. Some areas of interest include investigating the drug's effects on cognitive function and neurodegenerative diseases, exploring its potential for use in cancer therapy, and developing new formulations or delivery methods to improve its efficacy and safety. Other areas of research could focus on identifying new targets for 1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole and developing more selective and potent compounds with fewer side effects. Overall, Valsartan and this compound continue to be an important area of research in the fields of cardiovascular disease, pharmacology, and drug development.
Synthesemethoden
The synthesis of Valsartan involves the condensation of 3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester with 5-chloro-2-propoxybenzene-1-sulfonyl chloride in the presence of a base. This is followed by the addition of 2,4-dimethylpyrazole-3-carboxylic acid and the removal of the protecting group to yield the final product.
Wissenschaftliche Forschungsanwendungen
Valsartan has been extensively studied for its therapeutic effects on hypertension, heart failure, and other cardiovascular diseases. It has also been investigated for its potential use in the treatment of Alzheimer's disease, diabetic nephropathy, and other conditions. In addition, Valsartan has been used in research to study the renin-angiotensin-aldosterone system, a complex hormonal system that regulates blood pressure and fluid balance.
Eigenschaften
Molekularformel |
C14H17ClN2O3S |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
1-(5-chloro-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H17ClN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3 |
InChI-Schlüssel |
XMMGJFPCCCAYQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















